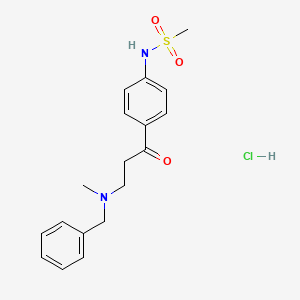
Methanesulfonanilide, 4'-(3-(phenethylamino)propionyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methanesulfonanilide Core: The initial step involves the reaction of methanesulfonyl chloride with aniline to form methanesulfonanilide.
Introduction of the Phenethylamino Group: The next step involves the reaction of the methanesulfonanilide with phenethylamine under controlled conditions to introduce the phenethylamino group.
Propionylation: The final step involves the acylation of the intermediate product with propionyl chloride in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonanilide: A simpler analog without the phenethylamino and propionyl groups.
Phenethylamine: A related compound with a simpler structure.
Propionyl Chloride: A reagent used in the synthesis of the target compound.
Uniqueness
Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride is unique due to its complex structure, which combines multiple functional groups
Properties
CAS No. |
60232-93-1 |
|---|---|
Molecular Formula |
C18H23ClN2O3S |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
N-[4-[3-[benzyl(methyl)amino]propanoyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C18H22N2O3S.ClH/c1-20(14-15-6-4-3-5-7-15)13-12-18(21)16-8-10-17(11-9-16)19-24(2,22)23;/h3-11,19H,12-14H2,1-2H3;1H |
InChI Key |
GOEYOZZLZKPWNE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(=O)C1=CC=C(C=C1)NS(=O)(=O)C)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















